molecular formula C147H293N7O72 B13730491 N-bis(Azide-PEG23)-N-(PEG24-Acid)

N-bis(Azide-PEG23)-N-(PEG24-Acid)

Cat. No.: B13730491
M. Wt: 3310.9 g/mol
InChI Key: BWKLMHXLEKEKAI-UHFFFAOYSA-N
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Description

N-bis(Azide-PEG23)-N-(PEG24-Acid) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their high solubility in water and biocompatibility, making them useful in various scientific and industrial applications. The azide and acid functional groups present in this compound allow for versatile chemical modifications and conjugations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(Azide-PEG23)-N-(PEG24-Acid) typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a bifunctional linker.

    Azidation: The PEGylated product is then subjected to azidation, where azide groups are introduced. This is usually done using sodium azide in the presence of a suitable solvent.

    Acid Functionalization: The final step involves the introduction of acid groups to the PEG chain. This can be achieved through various chemical reactions, such as esterification or amidation.

Industrial Production Methods

Industrial production of N-bis(Azide-PEG23)-N-(PEG24-Acid) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are reacted with bifunctional linkers in industrial reactors.

    Azidation in Bulk: The PEGylated product is then azidated using industrial-grade sodium azide.

    Acid Functionalization at Scale: The final acid functionalization is carried out in large reactors, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-bis(Azide-PEG23)-N-(PEG24-Acid) undergoes various chemical reactions, including:

    Click Chemistry: The azide groups readily participate in click chemistry reactions, such as the Huisgen cycloaddition, forming stable triazole linkages.

    Esterification and Amidation: The acid groups can undergo esterification and amidation reactions, allowing for the formation of esters and amides.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Copper Catalysts: Employed in click chemistry reactions.

    Carbodiimides: Used in esterification and amidation reactions.

Major Products Formed

    Triazoles: Formed through click chemistry reactions.

    Esters and Amides: Formed through esterification and amidation of the acid groups.

Scientific Research Applications

N-bis(Azide-PEG23)-N-(PEG24-Acid) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

    Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-bis(Azide-PEG23)-N-(PEG24-Acid) involves its ability to form stable linkages with other molecules through its azide and acid functional groups. The azide groups participate in click chemistry reactions, forming triazole linkages, while the acid groups can form esters and amides. These reactions enable the compound to act as a versatile linker and conjugation agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG24-Acid: Similar in structure but lacks the bis-azide functionality.

    Azido-PEG23-Acid: Similar but with a shorter PEG chain.

    Bis-Azido-PEG23: Lacks the acid functionality.

Uniqueness

N-bis(Azide-PEG23)-N-(PEG24-Acid) is unique due to its combination of azide and acid functional groups, along with its long PEG chains. This combination provides enhanced solubility, biocompatibility, and versatility in chemical modifications, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C147H293N7O72

Molecular Weight

3310.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C147H293N7O72/c148-152-150-2-8-158-14-20-164-26-32-170-38-44-176-50-56-182-62-68-188-74-80-194-86-92-200-98-104-206-110-116-212-122-128-218-134-140-224-142-136-220-130-124-214-118-112-208-106-100-202-94-88-196-82-76-190-70-64-184-58-52-178-46-40-172-34-28-166-22-16-160-10-4-154(5-11-161-17-23-167-29-35-173-41-47-179-53-59-185-65-71-191-77-83-197-89-95-203-101-107-209-113-119-215-125-131-221-137-143-225-141-135-219-129-123-213-117-111-207-105-99-201-93-87-195-81-75-189-69-63-183-57-51-177-45-39-171-33-27-165-21-15-159-9-3-151-153-149)6-12-162-18-24-168-30-36-174-42-48-180-54-60-186-66-72-192-78-84-198-90-96-204-102-108-210-114-120-216-126-132-222-138-144-226-146-145-223-139-133-217-127-121-211-115-109-205-103-97-199-91-85-193-79-73-187-67-61-181-55-49-175-43-37-169-31-25-163-19-13-157-7-1-147(155)156/h1-146H2,(H,155,156)

InChI Key

BWKLMHXLEKEKAI-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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